molecular formula C10H12N2 B12832245 2-Ethyl-4-methyl-1H-benzo[d]imidazole

2-Ethyl-4-methyl-1H-benzo[d]imidazole

Cat. No.: B12832245
M. Wt: 160.22 g/mol
InChI Key: CXBRZLNSRRMWJP-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1H-benzo[d]imidazole is a benzimidazole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged structure in pharmacology, known for its wide range of biological activities . Researchers utilize this heterocyclic compound as a key intermediate for the design and synthesis of novel molecules with potential therapeutic applications. Benzimidazole derivatives are extensively explored in oncology research for their ability to act as multi-targeted kinase inhibitors , induce apoptosis, and cause cell cycle arrest in cancer cells . Beyond anticancer applications, the benzimidazole motif is also a valuable building block in developing compounds for other research areas, including antimicrobial and antioxidant studies . The specific ethyl and methyl substitutions on the 1H-benzo[d]imidazole core in this compound provide a versatile template for further chemical functionalization, allowing researchers to explore structure-activity relationships (SAR) and optimize drug-like properties . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-ethyl-4-methyl-1H-benzimidazole

InChI

InChI=1S/C10H12N2/c1-3-9-11-8-6-4-5-7(2)10(8)12-9/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

CXBRZLNSRRMWJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2N1)C

Origin of Product

United States

During Ring Formation:the Condensation of the Unsymmetrical4 Methyl 1,2 Phenylenediaminecan Theoretically Produce Two Different Regioisomers:

2-Ethyl-4-methyl-1H-benzo[d]imidazole

2-Ethyl-7-methyl-1H-benzo[d]imidazole

The outcome of the reaction is determined by which of the two non-equivalent amino groups initiates the nucleophilic attack on the carbonyl carbon of propanoic acid (or its derivative). The electronic effect of the methyl group (electron-donating) can influence the nucleophilicity of the adjacent amino groups, but the final ratio of isomers can also be affected by steric factors and the specific reaction conditions (acid strength, temperature). Controlling this regioselectivity remains a significant challenge in benzimidazole (B57391) synthesis. nih.gov

During Functionalization:once the 2 Ethyl 4 Methyl 1h Benzo D Imidazole Core is Formed, Subsequent Reactions Also Have Regiochemical Implications.

N-Alkylation: The two nitrogen atoms of the imidazole (B134444) ring exist in a rapid tautomeric equilibrium (N1-H and N3-H). For 2-Ethyl-4-methyl-1H-benzo[d]imidazole, these two tautomers are identical. Therefore, N-alkylation will produce a single product, 1-Alkyl-2-ethyl-4-methyl-1H-benzo[d]imidazole .

Electrophilic Aromatic Substitution: Substitution on the benzene (B151609) ring can occur at positions 5, 6, or 7. The directing effects of the electron-donating alkyl groups (ethyl at C2, methyl at C4) and the fused imidazole ring will determine the position of the incoming electrophile. The C7 position is often favored for electrophilic attack due to activation from the adjacent N1 atom and the C4-methyl group.

Controlling the regioselectivity is paramount for synthesizing a single, pure isomer, which is often crucial for applications in pharmacology and materials science. This often requires multi-step synthetic routes starting from precursors where the desired substitution pattern is already established. nih.gov

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data for the specific compound This compound is not available. While research and spectral data exist for related structures, such as 2-ethyl-1H-benzo[d]imidazole (lacking the methyl group) and 2-ethyl-4-methylimidazole (B144543) (a different heterocyclic system), the specific information required to generate the requested article on this compound could not be located.

The creation of a scientifically accurate article, complete with the specified data tables for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectroscopy, is contingent on the availability of published research findings for this exact molecule. Without access to these primary data, it is not possible to fulfill the request while adhering to the required standards of accuracy and detail.

General synthetic methods for benzimidazoles are well-documented, typically involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govresearchgate.net For the target compound, this would involve reacting 3-methyl-benzene-1,2-diamine with propanoic acid. However, without published reports of this specific synthesis and subsequent characterization, no factual spectroscopic data can be presented.

Therefore, the following sections of the requested article cannot be completed:

Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 4 Methyl 1h Benzo D Imidazole

Vibrational Spectroscopy for Molecular Structure Analysis

Raman Spectroscopy and Vibrational Mode Assignments

Further research or direct experimental analysis would be required to obtain the data necessary to populate the requested article structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While specific experimental mass spectrometry data for 2-Ethyl-4-methyl-1H-benzo[d]imidazole is not extensively documented in the reviewed literature, the molecular weight and fragmentation behavior can be predicted based on its structure and analysis of related benzimidazole (B57391) compounds. The chemical formula for this compound is C₁₀H₁₂N₂. The nominal molecular weight is approximately 160.22 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 160.

The fragmentation of benzimidazole derivatives under mass spectrometry typically involves characteristic cleavage patterns. For 2-substituted benzimidazoles, a common fragmentation pathway is the loss of the substituent at the 2-position. In the case of this compound, the primary fragmentation would likely involve the loss of an ethyl group radical (•CH₂CH₃), leading to a stable benzimidazolium cation.

Key fragmentation pathways for benzimidazoles include:

α-Cleavage: The bond between the ethyl group and the benzimidazole ring can break, leading to the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion or the loss of the entire ethyl group.

Loss of Acetonitrile (B52724): A rearrangement followed by the elimination of a neutral acetonitrile molecule (CH₃CN) is a common pathway for methylated imidazoles, although less direct for this specific structure.

Ring Fragmentation: The benzimidazole ring system itself can undergo cleavage, though this typically results in lower intensity fragments.

Based on the analysis of related compounds, the following table outlines the expected major fragments for this compound.

m/z Value (Predicted)Ion FormulaFragment Identity
160[C₁₀H₁₂N₂]⁺Molecular Ion [M]⁺
159[C₁₀H₁₁N₂]⁺[M-H]⁺, loss of a hydrogen radical
145[C₉H₉N₂]⁺[M-CH₃]⁺, loss of a methyl radical from the ethyl group
131[C₈H₇N₂]⁺[M-C₂H₅]⁺, loss of an ethyl radical

This table is predictive and based on general fragmentation patterns of related benzimidazole structures.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using X-ray crystallography. While the specific crystal structure for this compound is not detailed in the available literature, extensive studies on its derivatives provide significant insight into the structural characteristics of this class of compounds. semanticscholar.orgopenresearchlibrary.orgresearchgate.netscilit.com

For instance, studies on various substituted benzimidazoles reveal that the planarity of the benzimidazole core is a common feature. semanticscholar.orgresearchgate.net In the crystal structure of 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, the benzimidazole cores of the two independent molecules in the asymmetric unit are planar. semanticscholar.orgresearchgate.net The crystal packing is often dominated by hydrogen bonds, such as C—H···N interactions, which can link molecules into dimers or more extended three-dimensional networks. semanticscholar.orgresearchgate.net

Another example, 5,6-dimethyl-2-phenylethylbenzo[d]imidazole, which is structurally related to the title compound, adopts an extended conformation in its crystalline form. nih.gov This demonstrates that even with flexible alkyl linkers, the aromatic systems can adopt specific, ordered arrangements. nih.gov

The table below summarizes crystallographic data for selected benzimidazole derivatives, illustrating common structural features.

CompoundFormulaCrystal SystemSpace GroupKey Structural FeaturesReference
1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazoleC₂₂H₂₀N₂MonoclinicP2₁/cPlanar benzimidazole core; C—H···N hydrogen bonds form centrosymmetric dimers. semanticscholar.orgresearchgate.net
1,2-Diphenyl-1H-benzimidazoleC₁₉H₁₄N₂TriclinicP-1Planar benzimidazole core; stabilized by C—H···N and C—H···π interactions. semanticscholar.orgresearchgate.net
2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazoleC₁₉H₁₃FN₂MonoclinicP2₁/cNearly planar benzimidazole unit; C—H···F hydrogen bonds and C—H···π interactions create a 3D architecture. semanticscholar.orgresearchgate.net
(E)-5,6-dimethyl-2-styryl-1H-benzo[d]imidazolium hydrogen oxalateC₁₇H₁₇N₂⁺·C₂HO₄⁻--The molecule is practically planar due to the double bond in the linker, allowing for conjugation. nih.gov
3-{1-[(2-hydroxyphenyl)methyl]-1H-benzo[d]imidazol-2-yl}phenolC₂₀H₁₆N₂O₂--Features O—H···N and O—H···O hydrogen bonds, forming two-dimensional layers. Also exhibits π–π interactions. nih.gov

These examples demonstrate that the solid-state structure of benzimidazole derivatives is governed by a combination of the inherent planarity of the fused ring system and a network of non-covalent interactions dictated by the specific substituents. These interactions are crucial in determining the final three-dimensional architecture of the crystal. semanticscholar.orgresearchgate.netnih.gov

Computational and Theoretical Investigations of 2 Ethyl 4 Methyl 1h Benzo D Imidazole

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and describing the distribution of electrons. For 2-Ethyl-4-methyl-1H-benzo[d]imidazole, molecular structure and geometry have been investigated in the ground state primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. researchgate.netebyu.edu.tr These calculations optimize the molecular geometry to find the lowest energy conformation. researchgate.net

The optimized geometric parameters for this compound have been calculated at both the HF and B3LYP levels with a 6-31G(d) basis set. researchgate.net While experimental X-ray crystallography data for direct comparison was not available, these theoretical values provide a robust model of the molecule's structure. researchgate.net

Optimized Geometric Parameters of this compound

ParameterHF/6-31G(d)B3LYP/6-31G(d)
Bond Lengths (Å)
N1-C21.3281.345
C2-N31.3271.344
N3-C41.3931.397
C4-C51.3851.399
C5-C61.3901.403
C6-C71.3841.397
C7-N11.3941.398
Bond Angles (°)
C7-N1-C2108.6108.3
N1-C2-N3114.5114.8
C2-N3-C4108.6108.3
N3-C4-C5132.0131.7
C4-C5-C6118.0118.5
C5-C6-C7122.4121.9

Data sourced from theoretical calculations presented in Arslan et al. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. The B3LYP functional, a hybrid functional that combines Hartree-Fock theory with DFT, is particularly popular for its accuracy in predicting molecular geometries and energies. researchgate.netmdpi.com For this compound, calculations have been performed using the B3LYP method combined with the 6-31G(d) basis set to optimize the molecular structure and calculate vibrational frequencies. researchgate.netebyu.edu.tr Studies on other complex benzimidazoles also frequently employ DFT methods like B3LYP and CAM-B3LYP to analyze electronic properties, frontier molecular orbitals, and global reactivity parameters. nih.gov

The Hartree-Fock (HF) method is an ab initio calculation that provides a foundational approximation of the electronic structure of a molecule in its ground state. researchgate.net The molecular geometry and vibrational spectra of this compound have been calculated using the HF method with the 6-31G(d) basis set. researchgate.netebyu.edu.tr While computationally less intensive than more advanced methods, HF provides essential baseline data. However, comparisons have shown that for vibrational spectra, the B3LYP method is generally superior to the scaled Hartree-Fock approach. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of a molecule and its non-covalent interactions with other molecules, such as proteins or solvents. nih.govresearchgate.net

While specific MD simulation studies focused solely on this compound are not prominent in the literature, the methodology is extensively applied to the broader class of benzimidazole (B57391) derivatives. nih.govsemanticscholar.org For instance, MD simulations have been used to:

Investigate the stability of benzimidazole derivatives within the binding sites of protein receptors like HIV-reverse transcriptase and beta-tubulins. nih.govsemanticscholar.org

Explore binding modes and conformational changes of ligands upon interacting with a target. researchgate.net

Analyze the stability of protein-ligand complexes over time, often through metrics like the root-mean-square deviation (RMSD). nih.govsemanticscholar.org

These studies demonstrate the utility of MD in assessing how benzimidazole-based compounds behave in a dynamic biological environment, providing insights into their potential mechanisms of action. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation. The vibrational frequencies for this compound have been calculated using both HF/6-31G(d) and B3LYP/6-31G(d) methods. researchgate.net

These theoretical frequencies often contain systematic errors, which can be corrected using scaling factors (0.8929 for HF and 0.9614 for B3LYP). researchgate.net The scaled theoretical data show good agreement with the experimental Fourier-transform infrared (FT-IR) spectrum. researchgate.netebyu.edu.tr Studies consistently indicate that the B3LYP method provides results that are superior to the scaled HF approach for predicting molecular vibrational spectra. researchgate.net

Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

AssignmentExperimental (FT-IR)Calculated (B3LYP)Calculated (HF)
N-H stretch305630603065
C-H stretch (Aromatic)301830253030
C-H stretch (Aliphatic)297529802988
C=N stretch162116251630
C=C stretch (Aromatic)158915921598
CH₃ bend145814601465

Data represents a selection of key vibrational modes and is synthesized from findings in Arslan et al. researchgate.net

Analysis of Molecular Orbitals, Ionization Potentials, and Electron Affinities

The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO represents the orbital from which an electron is most likely to be donated, relating to the molecule's ionization potential. nih.gov

LUMO represents the orbital that is most likely to accept an electron, relating to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. irjweb.comnih.gov

These parameters are standard outputs of the DFT calculations performed for this compound. researchgate.netresearchgate.net Analysis of the HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule, which is fundamental to understanding its bioactivity. irjweb.com From these orbital energies, key chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further characterize the molecule's behavior. nih.gov

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry offers powerful tools for exploring the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, as well as calculate the activation energies required for a reaction to proceed. researchgate.net

For benzimidazoles, common reactions include electrophilic substitution on the benzene (B151609) ring and reactions involving the nitrogen atoms of the imidazole (B134444) moiety. chemicalbook.comwikipedia.org While specific mechanistic studies on this compound are not detailed in the available literature, theoretical methods like DFT can be applied to understand its reactivity. Such investigations could:

Model the step-by-step pathway of its synthesis, for example, the condensation reaction between the corresponding o-phenylenediamine (B120857) and carboxylic acid. researchgate.net

Predict the most likely sites for electrophilic attack by analyzing the molecule's electrostatic potential map. nih.gov

Elucidate the mechanism of its potential biological activities by modeling interactions with enzyme active sites. nih.gov

Calculate the energetics of protonation and deprotonation at the imidazole nitrogen atoms, which is crucial for its behavior in different pH environments. wikipedia.org

These theoretical approaches provide a framework for predicting chemical behavior and designing new synthetic pathways or novel functional derivatives. researchgate.net

Reactivity and Reaction Mechanisms of 2 Ethyl 4 Methyl 1h Benzo D Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring System

The benzimidazole ring system is amphoteric, meaning it can react with both electrophiles and nucleophiles. researchgate.net The sites of these reactions are dictated by the electronic characteristics of the different positions on the heterocyclic and aromatic rings.

Electrophilic Substitution: Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, predominantly occur on the benzene (B151609) portion of the benzimidazole nucleus. The imidazole (B134444) ring acts as an activating group, directing incoming electrophiles to the 4-, 5-, 6-, and 7-positions. The precise location is influenced by the existing methyl group at the 4-position and the reaction conditions. The 6-position is often favored for substitution due to electronic and steric factors.

Nucleophilic Substitution: Nucleophilic substitution is also a key feature of benzimidazole reactivity.

N-Substitution: The pyrrole-type nitrogen (N1) is readily deprotonated by a base to form an imidazolide (B1226674) anion, which is a strong nucleophile. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted derivatives. acs.org This N-alkylation is a common strategy for modifying the properties of benzimidazole-based compounds. acs.org

C2-Substitution: While the C2 carbon is generally electron-deficient and susceptible to nucleophilic attack, this typically requires the presence of a good leaving group at this position. For instance, 2-chlorobenzimidazoles readily undergo nucleophilic substitution with amines, thiols, and other nucleophiles. ekb.eg

Substitution on Appended Groups: If functional groups are present on the benzimidazole scaffold, they can undergo their own substitution reactions. For example, a bromo-substituted benzimidazole can react with nucleophiles like amines or thiols to displace the bromide ion. bldpharm.com

The table below summarizes common substitution reactions for the benzimidazole core.

Reaction Type Reagent/Conditions Position(s) of Reaction Product Type Reference
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)N1N1-Alkyl-2-ethyl-4-methylbenzimidazole acs.org
Electrophilic NitrationHNO₃/H₂SO₄Benzene ring (e.g., C6)Nitro-substituted benzimidazole nih.gov
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-NH₂), Leaving group on ring (e.g., -Br)C4, C5, C6, or C7Amino-substituted benzimidazole

Heterocyclic Ring Transformations and Rearrangement Pathways

The benzimidazole ring is generally stable, but under specific and often harsh conditions, it can undergo transformations and rearrangements. These reactions can lead to the formation of other heterocyclic systems. One notable transformation pathway involves the reaction of o-phenylenediamines, the precursors to benzimidazoles, with ketones like acetone, which can lead to the formation of seven-membered benzodiazepine (B76468) rings instead of the expected benzimidazole. researchgate.net

Furthermore, functionalized benzimidazoles can serve as building blocks for constructing more complex, fused polycyclic heterocyclic systems. igminresearch.com For example, derivatives can be cyclized to form pyrimido[5',4':5,6]pyrido[1,2-a]benzimidazoles. igminresearch.com Such transformations often involve multi-step sequences initiated by reactions at the N1 or C2 positions. While specific examples for 2-ethyl-4-methyl-1H-benzo[d]imidazole are not extensively documented, these general pathways for the benzimidazole core are considered applicable.

Catalytic Reactivity and Mechanistic Investigations in Organic Synthesis

The benzimidazole scaffold, and by extension this compound, exhibits notable catalytic activity, either as a catalyst itself or as a ligand in metal-catalyzed reactions.

As a Catalyst: The imidazole moiety is a known feature of many enzymatic active sites and can function as a proton shuttle. nih.gov The nitrogen atoms can act as a Brønsted base or, after protonation, a Brønsted acid. Substituted imidazoles, for example, are effective catalysts and curing agents for epoxy resins. researchgate.netchemicalbook.com The mechanism involves the nucleophilic pyridine-type nitrogen attacking an epoxide ring, initiating a polymerization cascade. researchgate.net

As a Ligand: Benzimidazole derivatives are excellent ligands for a variety of transition metals, including copper, palladium, and silver. researchgate.netnih.govsphinxsai.com The resulting metal complexes are used as catalysts in a range of organic transformations, such as coupling reactions.

In Catalytic Synthesis: The synthesis of benzimidazoles itself often employs catalytic methods. Iodine has been used as an inexpensive and non-hazardous catalyst for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from o-phenylenediamine (B120857) and aldehydes. sphinxsai.com Copper-catalyzed three-component reactions are also employed for the efficient synthesis of 1,2-disubstituted benzimidazoles. nih.gov

The table below outlines the catalytic roles associated with the benzimidazole structure.

Catalytic Role Reaction Type Mechanism/Function Reference
OrganocatalystEpoxy resin curingNucleophilic ring-opening of epoxide by N3 nitrogen researchgate.net
Ligand for MetalsCross-coupling reactionsCoordination to metal center (e.g., Cu, Pd), stabilizing the catalytic species nih.govsphinxsai.com
Reaction PromotionBenzimidazole synthesisIodine or metal salts catalyze the condensation and cyclization steps sphinxsai.com

Oxidation and Reduction Reactions of the this compound Core

The benzimidazole core can undergo both oxidation and reduction reactions, typically targeting either the heterocyclic portion or substituents on the aromatic ring.

Oxidation: The benzimidazole ring can be oxidized to form different derivatives.

N-Oxides: Oxidation can lead to the formation of benzimidazole N-oxides.

Hydroxylation: Metabolic studies on related benzimidazole structures show that oxidation often occurs via hydroxylation. acs.orgnih.gov This can happen on the aromatic ring or on alkyl side chains. For instance, studies on similar compounds have identified the formation of hydroxylated metabolites as a primary metabolic transformation. nih.gov

Electrochemical Oxidation: Cyclic voltammetry studies on related benzimidazole derivatives have been used to probe their electrochemical properties and determine their oxidation potentials. For example, a substituted benzimidazole exhibited an onset oxidation potential at 0.97 V, indicating its susceptibility to electrochemical oxidation. mdpi.com

Reduction: Reduction reactions are most commonly associated with functional groups attached to the benzimidazole ring system rather than the core itself, which is relatively resistant to reduction.

Reduction of Nitro Groups: A frequently employed reaction is the reduction of a nitro group on the benzene ring to an amino group. This transformation is typically achieved using catalytic hydrogenation (e.g., with Pd/C and H₂) or reducing agents like Ni-Al alloy or sodium dithionite. nih.gov This creates a versatile amine functional group that can be used for further derivatization.

The table below details common oxidation and reduction reactions.

Reaction Type Reagent/Conditions Affected Part of Molecule Product Reference
OxidationOxidizing agentsBenzimidazole coreBenzimidazole N-oxide
Oxidation (Metabolic)Enzymes (e.g., P450)Aromatic ring or alkyl chainHydroxylated derivative nih.gov
ReductionH₂ with Pd/C catalyst, Na₂S₂O₄Nitro group on benzene ringAmino-substituted benzimidazole nih.gov

Coordination Chemistry of 2 Ethyl 4 Methyl 1h Benzo D Imidazole As a Ligand

Design and Synthesis of 2-Ethyl-4-methyl-1H-benzo[d]imidazole-Based Ligands

The synthesis of 2-substituted and 1,2-disubstituted benzimidazoles is well-established. Typically, these syntheses involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. For this compound, a common synthetic route would involve the reaction of 3-methyl-1,2-phenylenediamine with propanoic acid or one of its derivatives, often under acidic conditions and with heating.

Modifications to this basic structure to create more complex ligands are common in coordination chemistry. For instance, functional groups can be introduced at the N-1 position of the imidazole (B134444) ring. This is typically achieved by deprotonation of the N-H group with a base, followed by reaction with an alkyl or aryl halide. This allows for the creation of bidentate or polydentate ligands, where the benzimidazole (B57391) unit is linked to other donor groups.

A general synthetic scheme for a monodentate 2-substituted benzimidazole ligand involves the cyclocondensation of o-phenylenediamine with a carboxylic acid. For example, the synthesis of 2-ethyl-1H-benzo[d]imidazole has been reported from the reaction of o-phenylenediamine and propanoic acid. rsc.org

Reactant 1Reactant 2ProductConditions
3-methyl-1,2-phenylenediaminePropanoic AcidThis compoundAcid catalyst, heat
This compoundAlkyl/Aryl HalideN-substituted-2-ethyl-4-methyl-1H-benzo[d]imidazoleBase

Formation and Characterization of Metal Complexes (e.g., with Transition Metals)

Benzimidazole derivatives readily form coordination complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The formation of these complexes typically occurs by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The resulting metal complexes can often be isolated as crystalline solids.

Characterization of these complexes involves a suite of analytical techniques. Elemental analysis is used to determine the stoichiometry of the complex. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the coordination mode of the ligand. Mass spectrometry can confirm the molecular weight of the complex. For crystalline products, single-crystal X-ray diffraction provides definitive structural information.

For example, complexes of other 2-substituted benzimidazoles with Cu(II) and Ni(II) have been synthesized and characterized, typically yielding complexes with a metal-to-ligand ratio of 1:2. jocpr.comresearchgate.net

Investigation of Coordination Modes, Geometries, and Stoichiometries

This compound is expected to act primarily as a monodentate ligand, coordinating to a metal center through the pyridinic nitrogen atom (N-3) of the imidazole ring. This is the most common coordination mode for simple benzimidazole derivatives. jocpr.comresearchgate.net The lone pair of electrons on this nitrogen is readily available for donation to a metal ion.

Upon coordination, the geometry of the resulting complex is determined by the metal ion's coordination preferences, the stoichiometry of the complex, and the nature of any other ligands present. For a 1:2 metal-to-ligand ratio with a halide co-ligand (e.g., M(L)₂Cl₂), tetrahedral or square planar geometries are common for metals like Ni(II) and Cu(II), respectively. jocpr.comresearchgate.net In the absence of strongly coordinating anions, and with the potential for solvent molecules to coordinate, octahedral geometries can also be achieved.

The stoichiometry of these complexes is typically influenced by the reaction conditions and the metal-to-ligand molar ratio used in the synthesis. Common stoichiometries for monodentate benzimidazole ligands are 1:2 and 1:4 (metal:ligand).

Expected Coordination Parameters for a Hypothetical [M(this compound)₂Cl₂] Complex:

Metal (M)Expected GeometryCoordination SiteExpected Stoichiometry (M:L)
Cu(II)Square PlanarN-31:2
Ni(II)TetrahedralN-31:2
Co(II)TetrahedralN-31:2
Zn(II)TetrahedralN-31:2

Electronic and Spectroscopic Properties of this compound Metal Complexes

The electronic and spectroscopic properties of the metal complexes of this compound are anticipated to be characteristic of the constituent metal ion and the ligand field it experiences.

Infrared (IR) Spectroscopy: A key feature in the IR spectrum of the free ligand is the N-H stretching vibration. Upon coordination of the pyridinic nitrogen, this band is expected to remain, but shifts in the C=N stretching vibration of the imidazole ring are indicative of coordination. For related benzimidazole complexes, the ν(C=N) band typically shifts to a higher frequency upon coordination. jocpr.com New bands at lower frequencies, corresponding to the metal-nitrogen (ν(M-N)) stretching vibration, would also be expected to appear.

NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, the N-H proton gives a characteristic broad signal. Upon complexation, this signal remains, confirming that coordination occurs through the other nitrogen atom. The signals for the protons on the benzimidazole ring system will likely experience shifts due to the electronic effects of the metal center.

UV-Visible Spectroscopy: The electronic spectra of the complexes will be dominated by d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand bond. For example, Cu(II) complexes with square planar geometry typically exhibit a broad d-d absorption band in the visible region.

Representative Spectroscopic Data for a Related Benzimidazole Ligand and its Complex:

CompoundKey IR Bands (cm⁻¹)¹H NMR (δ, ppm)
2-ethyl-1H-benzo[d]imidazole rsc.org3192 (N-H)12.13 (s, 1H, NH), 7.47-7.07 (m, 4H, Ar-H), 2.83-2.78 (q, 2H, CH₂), 1.31-1.28 (t, 3H, CH₃)
Hypothetical [Cu(L)₂Cl₂]Shifted ν(C=N), New ν(Cu-N)Broadened and shifted aromatic and alkyl signals

Role of Metal-Ligand Interactions in Modulating Chemical Reactivity

The coordination of this compound to a metal center significantly alters the electronic properties of both the ligand and the metal, thereby modulating their chemical reactivity.

The donation of electron density from the ligand's nitrogen to the metal center makes the benzimidazole ring more electron-deficient. This can affect the reactivity of the aromatic ring system, for example, in electrophilic substitution reactions.

Conversely, the metal ion's reactivity is also modulated. The coordination of the benzimidazole ligand can stabilize certain oxidation states of the metal, influence its redox potential, and affect its catalytic activity. For instance, benzimidazole complexes of transition metals have been explored as catalysts in various organic transformations. The steric bulk of the 2-ethyl and 4-methyl substituents on the ligand can also play a crucial role in controlling the access of substrates to the metal center, thereby influencing selectivity in catalytic reactions.

Advanced Applications and Research Frontiers for 2 Ethyl 4 Methyl 1h Benzo D Imidazole

Supramolecular Chemistry and Self-Assembly Processes Involving 2-Ethyl-4-methyl-1H-benzo[d]imidazole

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules associated through non-covalent interactions. Benzimidazole (B57391) and its derivatives are exemplary building blocks for creating such higher-order structures due to their distinct structural features. google.comresearchgate.net The benzimidazole core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen, C=N), facilitating the formation of robust and directional hydrogen-bonded assemblies. sci-hub.strsc.orgnih.gov Furthermore, the planar aromatic system is prone to π-π stacking interactions, which further stabilize the resulting supramolecular architectures. google.comresearchgate.net

The self-assembly of benzimidazole derivatives can lead to a variety of nanostructures, including nanoparticles, block domains, and even more complex utensil-like shapes. nih.gov The final morphology of these assemblies is highly dependent on the nature and position of substituents on the benzimidazole core, as well as the conditions of the assembly process, such as solvent and pH. researchgate.net For instance, studies on 2-arylbenzimidazoles have shown that they can form stable supramolecular structures at the air/water interface, with the potential to generate supramolecular chirality even from achiral precursors. nih.gov This behavior is driven by the cooperative arrangement of molecules and the stacking of aromatic groups. nih.gov

In the case of This compound , the substituents are expected to play a critical role in its self-assembly behavior:

Hydrogen Bonding: The essential N-H---N hydrogen bonding motif remains intact, allowing for the formation of linear tapes or cyclic rosettes, which are common in benzimidazole-based structures. sci-hub.stnih.gov

Steric Influence: The ethyl group at the 2-position and the methyl group at the 4-position introduce steric bulk. This can influence the geometry of the hydrogen bonds and the efficiency of π-π stacking between the aromatic rings. This steric hindrance may prevent a perfectly co-planar arrangement, potentially leading to twisted or helical supramolecular structures.

Solubility and Crystal Packing: The alkyl groups (ethyl and methyl) increase the lipophilicity of the molecule compared to unsubstituted benzimidazole. This enhanced solubility in organic solvents can be advantageous for solution-phase self-assembly studies and for processing into functional materials. The specific substitution pattern will dictate the crystal packing, influencing whether the final solid-state architecture is, for example, a layered structure or a more complex three-dimensional network. acs.org

Research on related bis(benzimidazole) compounds demonstrates that slight variations in synthesis conditions can lead to dramatically different polymer morphologies, such as infinite networks or zigzag 2D sheets, highlighting the sensitivity and tunability of these systems. researchgate.net The unique combination of functional groups in this compound thus provides a rich platform for exploring novel self-assembled materials.

Potential in Functional Materials Design and Advanced Chemical Systems

The ability of benzimidazole derivatives to self-assemble into ordered structures makes them excellent candidates for the design of functional materials. consensus.app These materials can range from metal-organic frameworks (MOFs) and coordination polymers to smart nanocontainers and photoluminescent systems. google.comresearchgate.net

The benzimidazole nucleus is a key component in creating polybenzimidazole (PBI) membranes, which are noted for their high performance in gas separation applications. acs.orgtudelft.nl The rigidity of the benzimidazole structure and the potential for strong intermolecular hydrogen bonding contribute to the formation of materials with well-defined microporosity, which is crucial for selective gas transport. acs.orgresearchgate.net By incorporating benzimidazole units into polymers, it is possible to enhance selectivity for gas pairs like CO₂/CH₄ and H₂/CH₄. acs.org The introduction of specific functional groups, such as the ethyl and methyl groups in this compound, could further tune the fractional free volume and solubility characteristics of such polymer membranes, potentially optimizing their separation performance.

Moreover, benzimidazole-containing materials have found applications in:

Sensing: The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, making benzimidazole derivatives useful as fluorescent or colorimetric sensors. researchgate.netnih.gov

Proton Exchange Membranes: The amphoteric nature of the benzimidazole ring (acting as both proton donor and acceptor) is vital for its use in proton-exchange membranes for fuel cells. google.com

Luminescent Materials: The conjugated π-system of benzimidazole can be modified to create materials with interesting photoluminescent properties. google.com

The design of advanced chemical systems often relies on precise molecular recognition. Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as modulators for GABA-A receptors show that substitutions on the benzimidazole scaffold are critical for directing molecular interactions with biological targets. acs.org This highlights the principle that specific functionalization, such as with ethyl and methyl groups, can tailor the molecule for highly specialized roles in complex chemical and biological systems.

Innovative Methodologies for this compound-Based Systems

The synthesis of benzimidazole derivatives has evolved from traditional methods, which often required harsh conditions, to more sophisticated and environmentally benign protocols. nih.gov Innovations in catalysis and reaction conditions have enabled the efficient construction of the benzimidazole core with diverse substitution patterns. These modern methodologies are directly applicable to the synthesis of this compound and its integration into larger systems.

The primary synthetic route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.govresearchgate.net For this compound, this would typically involve the reaction of 3,4-diaminotoluene (B134574) (4-methyl-1,2-phenylenediamine) with propanoic acid or propanal. Recent advancements have focused on improving this fundamental transformation:

Catalysis: A wide array of catalysts has been developed to improve yields and reduce reaction times. These include reusable nano-catalysts like ZnO nanoparticles and various metal-based catalysts. nih.govdoi.org Eco-friendly options, such as using a hybrid crystal NH₃(CH₂)₄NH₃SiF₆ as a heterogeneous catalyst in solvent-free conditions, have also been reported. rsc.org

Reaction Conditions: The use of microwave irradiation has been shown to significantly decrease reaction times and improve yields, particularly when optimized with a suitable solvent like acetonitrile (B52724). nih.gov Ultrasonic irradiation is another energy-efficient method that has been successfully employed. doi.org

Tandem and C-H Activation Reactions: More advanced strategies bypass the need for pre-functionalized starting materials. For example, functionalized benzimidazoles have been synthesized via aerobic copper-catalyzed tandem C-H amination reactions, where cyclic amines serve as building blocks through the cleavage of inert C-N and C-C bonds. rsc.org Iodine-mediated intramolecular sp³ C-H amination offers a transition-metal-free approach to creating fused and substituted benzimidazoles. acs.org

These innovative methods offer greater efficiency, selectivity, and sustainability for producing this compound and its derivatives, facilitating their use in the applications outlined above.

Summary of Innovative Synthetic Methodologies for Benzimidazole Derivatives
MethodologyKey FeaturesPotential Advantage for SynthesisReference
Nano-ZnO CatalysisUse of recyclable ZnO nanoparticles as a catalyst in ethanol (B145695).High yield, short reaction time, recyclable catalyst, environmentally friendly. nih.govnih.gov
Microwave IrradiationApplication of microwave energy to accelerate the reaction.Drastically reduced reaction times and improved yields. nih.gov
Ultrasonic IrradiationUse of ultrasound to promote the condensation reaction.Facile, safe, and environmentally benign protocol with good catalyst recyclability. doi.org
Copper-Catalyzed C-H AminationAerobic tandem reaction involving C-H amination and bond cleavage.High selectivity, no need for specific aminating agents, mild conditions. rsc.org
Iodine-Mediated C-H AminationTransition-metal-free intramolecular cyclization.Operationally simple, efficient, and scalable for novel frameworks. acs.org

Carbon Dioxide Absorption and Desorption Mechanisms of Imidazole Analogs as a Basis for Exploring this compound's Potential

The capture of carbon dioxide (CO₂) is a critical technology for mitigating greenhouse gas emissions. N-heterocyclic compounds, including imidazoles and benzimidazoles, have emerged as promising materials for CO₂ capture due to the presence of basic nitrogen atoms in their structure. rsc.orgnih.gov These nitrogen centers can act as Lewis bases, interacting favorably with the acidic CO₂ molecule.

Benzimidazole-linked polymers (BILPs) have been specifically designed as porous adsorbents for selective CO₂ capture. researchgate.netacs.orgnih.gov The mechanism of interaction involves the nitrogen atoms of the benzimidazole units stabilizing the CO₂ molecule through a Lewis acid-base interaction (N⋯CO₂). acs.org The efficiency of this capture can be enhanced by functionalizing the polymer with additional groups, such as amines, which provide extra adsorption sites and promote CO₂–CO₂ interactions. acs.orgnih.gov The isosteric heat of adsorption (Qst) for CO₂ in these materials is a key parameter; a moderate Qst value indicates strong enough binding for effective capture but allows for the reversible release of CO₂ with a relatively low energy input, which is crucial for adsorbent regeneration. researchgate.net

Theoretical and experimental studies on N-heterocyclic carbenes (NHCs) and other imidazole-based systems further illuminate the capture mechanism. nih.govrsc.org Free NHCs can directly capture CO₂ to form stable imidazolium (B1220033) carboxylates. nih.gov Density functional theory (DFT) calculations have shown that the nucleophilicity of the heterocyclic compound is key to lowering the energy barrier for CO₂ interaction. rsc.org

For This compound , its potential for CO₂ capture can be inferred from these principles:

Basicity of Nitrogen Atoms: The imidazole part of the molecule contains the active sites for CO₂ interaction. The electronic properties of the benzimidazole ring system, modulated by the electron-donating ethyl and methyl groups, will influence the basicity of the nitrogen atoms. Generally, electron-donating groups increase the electron density on the heterocyclic ring, which could enhance the Lewis basicity of the nitrogen atoms and strengthen the interaction with CO₂.

The development of materials based on this compound, such as its incorporation into porous organic polymers, could lead to efficient and reversible CO₂ capture systems. researchgate.netrsc.org

CO₂ Uptake Performance of Various Benzimidazole-Based Porous Materials
MaterialCO₂ Uptake (wt %) at 273 K, 1 barCO₂/N₂ Selectivity (at 273 K)Reference
BILP-6-NH₂~15.4Not specified nih.gov
CTF-BI-1121.6831.3 - 88.5 rsc.org
TBILP-1Not specified, high selectivity reported~75 researchgate.net
Porous Benzimidazole-Linked Polymer1970 researchgate.net

Conclusion and Future Perspectives

Summary of Current Academic Understanding of 2-Ethyl-4-methyl-1H-benzo[d]imidazole

The current academic understanding of this compound is primarily contextual, derived from the extensive research on the broader class of benzimidazole (B57391) derivatives. The benzimidazole core, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.gov This is due to its structural similarity to naturally occurring purines, allowing it to interact with various biological targets. ijsrst.com Consequently, the benzimidazole framework is a key component in numerous pharmacologically active compounds with a wide array of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govijsrst.com

The synthesis of benzimidazoles is generally straightforward, typically involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. researchgate.netnih.gov It is inferred that this compound can be synthesized through similar established methods. The specific substitutions—an ethyl group at the 2-position and a methyl group at the 4-position—are expected to modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications are crucial for determining the molecule's specific biological activity and potential applications. While general principles of benzimidazole chemistry provide a foundational understanding, dedicated studies on this compound are conspicuously absent in the current literature.

Identification of Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap is the lack of specific empirical data for this compound. Its synthesis, spectroscopic characterization, and evaluation of its chemical and physical properties have not been extensively reported in peer-reviewed literature. This scarcity of direct research presents a clear opportunity for foundational investigation.

Emerging research avenues should focus on the following:

Systematic Synthesis and Characterization: The first step would be the development and optimization of a synthetic route to produce this compound in high yield and purity. This would be followed by comprehensive spectroscopic characterization using modern techniques (NMR, IR, Mass Spectrometry, and X-ray Crystallography) to establish an unambiguous structural identity.

Biological Screening: Given the wide range of biological activities associated with benzimidazole derivatives, a broad-based screening of this compound is a logical next step. nih.govnih.gov Investigations into its potential as an anticancer, antifungal, antibacterial, and antiviral agent are warranted. nih.gov For instance, studies on other substituted benzimidazoles have identified them as potential topoisomerase inhibitors or kinase inhibitors, providing a template for mechanistic studies. nih.govnih.gov

Computational Studies: In silico studies, such as molecular docking, can predict the potential biological targets of this compound. nih.gov These computational models can guide experimental work by identifying proteins and enzymes with which the compound is most likely to interact, saving time and resources in the drug discovery process.

Materials Science and Catalysis: The potential of this compound beyond medicinal chemistry remains unexplored. Research into its use as a ligand for the formation of metal-organic frameworks (MOFs) or as a catalyst in organic reactions could unveil new applications. researchgate.net Some related imidazole compounds are used as curing agents and cross-linkers for epoxy resins, suggesting a potential application in polymer chemistry for this compound. chemicalbook.comsigmaaldrich.com

Broader Implications for Heterocyclic Chemistry, Catalysis, and Materials Science

The systematic study of this compound holds broader implications for several scientific fields:

Heterocyclic Chemistry: A detailed investigation into the reactivity and properties conferred by the 2-ethyl and 4-methyl substituents would contribute valuable data to the field of heterocyclic chemistry. This research would enhance the understanding of structure-activity relationships (SAR) within the benzimidazole family, allowing for more rational design of new derivatives with tailored properties. Comparing its properties to other isomers, such as 2-ethyl-5-methyl-1H-benzo[d]imidazole, could provide insights into the subtle effects of substituent positioning. acs.org

Catalysis: Benzimidazole derivatives can act as ligands for transition metal catalysts or as organocatalysts themselves. researchgate.net Exploring the catalytic activity of this compound and its corresponding metal complexes could lead to the development of novel, efficient, and selective catalysts for important organic transformations.

Materials Science: The benzimidazole moiety is known for its thermal stability and ability to participate in hydrogen bonding. These properties make it an attractive building block for advanced materials. Research could focus on incorporating this compound into polymers to enhance their thermal or mechanical properties, or using it to create novel organic semiconductors or photoluminescent materials. mdpi.com

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for confirming the structure of 2-ethyl-4-methyl-1H-benzo[d]imidazole?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic methods:

  • IR spectroscopy to identify functional groups (e.g., N-H stretching at ~3400 cm⁻¹ and aromatic C-H vibrations) .
  • NMR spectroscopy (¹H and ¹³C) to assign protons and carbons, particularly distinguishing ethyl and methyl substituents on the imidazole ring.
  • Elemental analysis to validate purity and empirical formula .
    • Practical Tip : Compare experimental IR and NMR data with reference spectra from databases like NIST Chemistry WebBook to resolve ambiguities .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

  • Methodological Answer : Synthesis typically involves:

  • Multi-step reactions starting with condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions .
  • Substituent introduction : Ethyl and methyl groups are added via alkylation or via pre-functionalized intermediates.
  • Optimization : Control reaction temperature (e.g., reflux in acetic acid) and use catalysts like PCl₃ to improve yields .
    • Key Consideration : Monitor reaction progress via TLC and purify intermediates via column chromatography to avoid side products .

Q. What challenges arise in achieving high purity during synthesis, and how are they addressed?

  • Methodological Answer :

  • Common Issues : Byproducts from incomplete cyclization or substituent scrambling.
  • Solutions :
  • Recrystallization using ethanol/water mixtures.
  • HPLC purification for polar derivatives.
  • Validate purity via melting point analysis and elemental composition matching (e.g., ≤0.4% deviation for C, H, N) .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of this compound-based inhibitors?

  • Methodological Answer :

  • In-silico docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR. Prioritize derivatives with strong hydrogen bonding to key residues (e.g., Lys745 in EGFR) .
  • ADMET prediction : Use tools like SwissADME to assess bioavailability and toxicity. For example, logP values <5 enhance permeability but avoid excessive hydrophobicity .
    • Validation : Cross-check computational results with in vitro assays (e.g., IC₅₀ values from kinase inhibition studies) .

Q. How do substituent variations at specific positions on the benzoimidazole core influence bioactivity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Position 2 (ethyl) : Bulky groups improve steric hindrance, enhancing selectivity for hydrophobic binding pockets.
  • Position 4 (methyl) : Electron-donating groups may stabilize π-π stacking with aromatic residues in target proteins .
  • Experimental Design : Systematically synthesize derivatives (e.g., halogen, methoxy, or nitro substituents) and compare IC₅₀ values in dose-response assays .

Q. What strategies resolve contradictions in biological activity data across studies of structurally similar derivatives?

  • Methodological Answer :

  • Identify Variables : Differences in assay conditions (e.g., cell lines, ATP concentrations in kinase assays) or purity levels.
  • Standardization : Replicate studies under controlled conditions (e.g., uniform cell culture media and inhibitor pre-treatment times).
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets and isolate confounding factors .

Q. How can researchers integrate theoretical and experimental approaches to predict reactivity?

  • Methodological Answer :

  • Theoretical Framework : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. For example, HOMO-LUMO gaps calculated via DFT indicate susceptibility to oxidation .
  • Experimental Validation : Perform reactivity assays (e.g., electrophilic substitution reactions) and correlate results with computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.